molecular formula C9H7ClINO3 B332395 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid

2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid

Cat. No.: B332395
M. Wt: 339.51 g/mol
InChI Key: PMUGKQQTUDCSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is an organic compound with the molecular formula C9H7ClINO3 It is a derivative of benzoic acid, featuring both chloro and iodo substituents on the benzene ring, along with an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. The aminoacetic acid moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is unique due to the presence of both chloro and iodo substituents along with an aminoacetic acid moiety.

Properties

Molecular Formula

C9H7ClINO3

Molecular Weight

339.51 g/mol

IUPAC Name

2-[(2-chloro-5-iodobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H7ClINO3/c10-7-2-1-5(11)3-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)

InChI Key

PMUGKQQTUDCSLT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl

Origin of Product

United States

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